(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound with the molecular formula C11H21N3O. It is primarily used for research purposes and has a molecular weight of 211.30 g/mol . This compound is characterized by its unique structure, which includes an ethoxypropyl group and a pyrazolylmethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves several synthetic steps. One common method includes the reaction of 3-ethoxypropylamine with 1-ethyl-1H-pyrazole-5-carbaldehyde under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- (3-Propoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- (3-Butoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific ethoxypropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-ethoxy-N-[(2-ethylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3O/c1-3-14-11(6-8-13-14)10-12-7-5-9-15-4-2/h6,8,12H,3-5,7,9-10H2,1-2H3 |
InChI Key |
IZPYNKCRNOKOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCCOCC |
Origin of Product |
United States |
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